molecular formula C9H13N<br>CH3C6H4N(CH3)2<br>C9H13N B046812 N,N-Dimethyl-o-toluidine CAS No. 609-72-3

N,N-Dimethyl-o-toluidine

Cat. No.: B046812
CAS No.: 609-72-3
M. Wt: 135.21 g/mol
InChI Key: JDEJGVSZUIJWBM-UHFFFAOYSA-N
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Description

N,N-Dimethyl-o-toluidine, also known as 2,N,N-Trimethylaniline, is an organic compound with the molecular formula C9H13N. It is a clear, colorless liquid with an aromatic odor and is less dense than water. This compound is primarily used as an intermediate in the synthesis of various chemicals and pharmaceuticals .

Scientific Research Applications

N,N-Dimethyl-o-toluidine has a wide range of applications in scientific research:

Safety and Hazards

N,N-Dimethyl-o-toluidine may be toxic by skin absorption and inhalation . It may release toxic vapors when burned . It is classified as toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure .

Mechanism of Action

Mode of Action

It is known that DMOT can complex with iodine

Biochemical Pathways

It has been reported that dmot can influence the lithiation of o- and p-n,n-dimethyltoluidines . This suggests that DMOT may interact with biochemical pathways involving these compounds.

Pharmacokinetics

It is known that dmot is a liquid at room temperature with a density of 0929 g/mL at 25 °C . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

It has been reported that dmot can cause acute toxicity if swallowed, in contact with skin, or if inhaled . Chronic exposure to DMOT may also result in organ damage .

Action Environment

The action of DMOT can be influenced by environmental factors. For example, DMOT is known to be air sensitive . Additionally, it is combustible and can pose a hazard if exposed to heat, sparks, open flames, or hot surfaces . These environmental factors can influence the action, efficacy, and stability of DMOT.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Dimethyl-o-toluidine can be synthesized through the methylation of o-toluidine. The process involves the reaction of o-toluidine with formaldehyde and formic acid under acidic conditions. The reaction proceeds as follows: [ \text{C}_7\text{H}_9\text{N} + 2\text{CH}_2\text{O} + \text{HCOOH} \rightarrow \text{C}9\text{H}{13}\text{N} + 2\text{H}_2\text{O} + \text{CO}_2 ]

Industrial Production Methods: Industrial production of this compound typically involves the same methylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process is carried out in a continuous flow reactor to maintain consistent reaction conditions and to facilitate large-scale production .

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-o-toluidine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form this compound N-oxide.

    Reduction: It can be reduced to form this compound hydride.

    Substitution: It can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like nitric acid for nitration and halogens for halogenation are employed.

Major Products Formed:

Comparison with Similar Compounds

  • N,N-Dimethyl-p-toluidine
  • N,N-Dimethyl-m-toluidine
  • N,N-Dimethylaniline

Comparison: N,N-Dimethyl-o-toluidine is unique due to its ortho-methyl group, which influences its reactivity and physical properties. Compared to N,N-Dimethyl-p-toluidine and N,N-Dimethyl-m-toluidine, the ortho isomer exhibits different steric and electronic effects, making it suitable for specific applications in organic synthesis. N,N-Dimethylaniline, lacking the methyl group, has different reactivity and is used in different contexts .

Properties

IUPAC Name

N,N,2-trimethylaniline
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InChI

InChI=1S/C9H13N/c1-8-6-4-5-7-9(8)10(2)3/h4-7H,1-3H3
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InChI Key

JDEJGVSZUIJWBM-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=CC=C1N(C)C
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Molecular Formula

C9H13N
Record name N,N-DIMETHYL-O-TOLUIDINE
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DSSTOX Substance ID

DTXSID8052279
Record name N,N,2-Trimethylaniline
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Molecular Weight

135.21 g/mol
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Physical Description

N,n-dimethyl-o-toluidine appears as a clear colorless liquid with an aromatic odor. Less dense than water and insoluble in water. Hence floats on water. May be toxic by skin absorption and inhalation. May release toxic vapors when burned., Clear colorless liquid with an aromatic odor; [CAMEO] Colorless liquid; [Sigma-Aldrich MSDS]
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CAS No.

609-72-3, 29256-93-7
Record name N,N-DIMETHYL-O-TOLUIDINE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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